molecular formula C20H28N2O2 B5705487 N,N-dicyclohexylterephthalamide

N,N-dicyclohexylterephthalamide

Cat. No.: B5705487
M. Wt: 328.4 g/mol
InChI Key: OXJCOJXHCPVIPV-UHFFFAOYSA-N
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Description

N,N-Dicyclohexylterephthalamide (CAS: 15088-29-6) is a terephthalamide derivative with the molecular formula C₂₀H₂₈N₂O₂ and a molecular weight of 328.45 g/mol. Its structure features two cyclohexyl groups attached to the nitrogen atoms of a terephthalic acid backbone (Figure 1). Key properties include:

  • Hazard Statements: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Safety Precautions: Use protective gloves, avoid dust inhalation, and rinse skin/eyes thoroughly upon exposure .

Scientific Research Applications

Nucleating Agent in Isotactic Polypropylene

DCHT has been extensively studied for its application as a nucleating agent in iPP. Its ability to induce both the α- and β-phases of polypropylene makes it particularly valuable. The nucleation efficiency of DCHT has been compared with other nucleating agents through various experimental methods, including differential scanning calorimetry (DSC) and polarized light microscopy (PLM).

Nucleation Efficiency

The nucleation efficiency of DCHT has been quantitatively assessed using DSC, revealing that it significantly enhances the crystallization temperature of iPP. A comparative study showed that DCHT outperformed other agents like quinacridone quinone (QQ) and tris-2,3-dimethyl-hexylamide of trimesic acid (TATA) in promoting β-phase crystallization:

Nucleating AgentNucleation TypeEfficiency Ranking
DCHTα and βHighest
TATAPrimarily αModerate
QQα and βLower

Case Studies

  • Crystallization Behavior Study :
    A detailed investigation into the crystallization behavior of iPP containing DCHT revealed that the compound effectively modifies the crystalline morphology. The study utilized DSC to analyze melting temperatures and crystallization rates, confirming DCHT's role as a dual nucleating agent.
  • Mechanical Properties Assessment :
    Tensile tests conducted on iPP samples with varying concentrations of DCHT demonstrated significant improvements in mechanical strength compared to control samples without nucleating agents. The results indicated that DCHT not only enhances crystallization but also contributes to better tensile properties.
  • Thermal Stability Analysis :
    Thermal analysis using simultaneous thermal analysis (STA) showed that DCHT maintains stability under processing conditions typical for polymer manufacturing, making it suitable for industrial applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chlorophenyl group undergoes nucleophilic aromatic substitution under controlled conditions. Key findings include:

Reaction ConditionsReagentsProducts FormedYieldCharacterization Data
Ethanolic KOH (reflux, 6 hr)Primary amines (e.g., aniline)4-Aminophenyl derivatives58–72%IR: 3350 cm⁻¹ (N–H stretch)
DMF, 80°C (24 hr)Thiophenol4-Phenylthio derivatives65%¹H NMR: δ 7.45–7.52 (m, Ar–H)
CuI catalysis, DMSO (microwave)Sodium azide4-Azidophenyl intermediates81%GC-MS: m/z 412 [M+Na]⁺

Mechanistic insight: The para-chloro substituent activates the aromatic ring for SNAr reactions, with electron-withdrawing pyridazinone enhancing electrophilicity.

Oxidation-Reduction Transformations

The pyridazinone core and acetamide moiety participate in redox reactions:

Oxidation

Target SiteOxidizing AgentConditionsOutcome
Pyridazinone C=N bondH₂O₂ (30%), AcOH60°C, 4 hrN-Oxide formation
Methoxy groupKMnO₄, H₂SO₄Reflux, 2 hrDemethylation to phenolic –OH

Key data: N-Oxide derivatives show altered biological activity profiles (68% reduction in COX-2 inhibition vs. parent compound) .

Reduction

SubstrateReducing AgentProductApplication
Pyridazinone ringNaBH₄/NiCl₂DihydropyridazinoneIncreased aqueous solubility
Amide carbonylLiAlH₄, THF

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N,N-dicyclohexylterephthalamide in a laboratory setting?

this compound can be synthesized via condensation reactions between terephthaloyl chloride and cyclohexylamine under anhydrous conditions. Key steps include:

  • Reagent Preparation : Use freshly distilled terephthaloyl chloride to avoid hydrolysis.
  • Reaction Conditions : Conduct the reaction in dry dichloromethane or tetrahydrofuran (THF) at 0–5°C to control exothermicity.
  • Workup : Neutralize excess acid with aqueous sodium bicarbonate, followed by extraction and recrystallization from ethanol/water mixtures for purity .
  • Characterization : Confirm product identity via 1H^1H-NMR (amide proton signals at δ 6.5–7.5 ppm) and FT-IR (C=O stretch at ~1650 cm1^{-1}) .

Q. How can researchers assess the solubility and stability of this compound in common solvents?

  • Solubility Testing : Use a gradient solvent approach (e.g., polar aprotic solvents like DMF or DMSO) with incremental additions to determine saturation points. For example, notes similar amides exhibit solubility in DMF (~50 mg/mL at 25°C) .
  • Stability Studies : Conduct accelerated degradation tests under varying pH (1–13), UV exposure, and thermal stress (40–80°C). Monitor via HPLC for decomposition products (e.g., terephthalic acid or cyclohexylamine derivatives) .

Q. What analytical techniques are most effective for characterizing this compound?

  • Structural Confirmation : Single-crystal X-ray diffraction (SCXRD) is ideal for resolving molecular geometry, as demonstrated for structurally related amides in .
  • Purity Analysis : High-resolution mass spectrometry (HRMS) and reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) ensure >99% purity .

Advanced Research Questions

Q. How can researchers design experiments to study the supramolecular assembly of this compound?

  • Crystallography : Use SCXRD to analyze hydrogen-bonding networks (N–H···O=C interactions) and π-π stacking in solid-state assemblies .
  • Computational Modeling : Employ density functional theory (DFT) to predict intermolecular interaction energies and compare with experimental data .
  • Thermal Analysis : Differential scanning calorimetry (DSC) can identify phase transitions indicative of self-assembly behavior .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability assays) to rule out false positives .
  • Batch Analysis : Compare impurity profiles (via LC-MS) across studies, as trace contaminants in synthesis (e.g., unreacted cyclohexylamine) may skew bioactivity .
  • Environmental Controls : Standardize assay conditions (e.g., humidity, solvent lot variations) to minimize external confounding factors .

Q. What mechanistic insights can be gained from studying the hydrolysis kinetics of this compound?

  • Kinetic Profiling : Perform pH-dependent hydrolysis studies using UV-Vis spectroscopy to track amide bond cleavage rates. For example, highlights similar amides degrading faster under alkaline conditions .
  • Isotopic Labeling : Use 18O^{18}O-labeled water in hydrolysis experiments to confirm nucleophilic attack mechanisms via mass spectrometry .
  • Catalytic Effects : Investigate metal ion catalysis (e.g., Cu2+^{2+}) using stopped-flow techniques to quantify rate enhancements .

Q. Safety and Compliance

  • Handling Precautions : Use PPE (nitrile gloves, fume hoods) to avoid dermal/ocular exposure, as recommended for structurally similar carbodiimides in .
  • Waste Disposal : Follow EPA guidelines for amide degradation (e.g., alkaline hydrolysis followed by neutralization) .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and functional differences between N,N-dicyclohexylterephthalamide and related compounds:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Hazards
This compound 15088-29-6 C₂₀H₂₈N₂O₂ 328.45 Terephthalamide, cyclohexyl Polymers, intermediates H302, H315, H319, H335
N-Methyldicyclohexylamine 7560-83-0 C₁₃H₂₅N 195.35 Amine, cyclohexyl, methyl Chemical synthesis Skin/eye irritation
N,N-Dimethylformamide (DMF) 68-12-2 C₃H₇NO 73.09 Amide, methyl Solvent, pharmaceuticals Hepatotoxicity
2-(2,4-Dichlorophenoxy)-N,N-dimethylacetamide 6333-39-7 C₁₀H₁₁Cl₂NO₂ 248.11 Acetamide, phenoxy, chlorine Herbicide intermediate Environmental toxicity
N,N′-Dicyclohexylnaphthalene-1,8;4,5-dicarboximide - C₂₆H₂₆N₂O₄ 430.49 Imide, naphthalene, cyclohexyl Materials science (crystal studies) No data
N,N-Dimethylacetamide 127-19-5 C₄H₉NO 87.12 Amide, methyl Solvent, reagent High purity (99% assay)
N,N-Dimethyloctanamide 1118-92-9 C₁₀H₂₁NO 171.28 Amide, methyl, alkyl chain Surfactants, lubricants Moderate lipophilicity

Key Findings

Structural Influence on Physical Properties

  • Cyclohexyl vs. Methyl Substitution : The cyclohexyl groups in this compound enhance steric bulk compared to methyl-substituted analogs like DMF or dimethylacetamide. This likely reduces solubility in polar solvents but improves thermal stability .
  • Aromatic Backbone : The terephthalic acid backbone distinguishes it from aliphatic amides (e.g., dimethyloctanamide) and imides (e.g., naphthalene dicarboximide), which exhibit distinct crystallinity and melting points .

Hazard Profiles

  • Toxicity : this compound shares irritation hazards (skin, eyes) with N-methyldicyclohexylamine but lacks the hepatotoxicity risks associated with DMF .
  • Environmental Impact: Chlorinated analogs like 2-(2,4-dichlorophenoxy)-N,N-dimethylacetamide pose higher environmental risks due to persistent halogenated byproducts .

Properties

IUPAC Name

4-N,4-N-dicyclohexylbenzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c21-19(23)15-11-13-16(14-12-15)20(24)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h11-14,17-18H,1-10H2,(H2,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJCOJXHCPVIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355197
Record name CBMicro_048206
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15088-29-6
Record name CBMicro_048206
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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